5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide
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Overview
Description
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a diazepine ring fused with two benzene rings and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-5H-dibenzo(b,e)(1,4)diazepin-11-ylamine
- 5-methyl-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine
- 8-chloro-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
Uniqueness
Compared to similar compounds, 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 5-(diethylmethylammonioethyl)-, iodide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
4836-20-8 |
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Molecular Formula |
C21H28IN3O |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
diethyl-methyl-[2-(5-methyl-6-oxobenzo[b][1,4]benzodiazepin-11-yl)ethyl]azanium;iodide |
InChI |
InChI=1S/C21H28N3O.HI/c1-5-24(4,6-2)16-15-23-18-12-8-7-11-17(18)21(25)22(3)19-13-9-10-14-20(19)23;/h7-14H,5-6,15-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OXZCDNQVGNORAH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)C.[I-] |
Origin of Product |
United States |
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